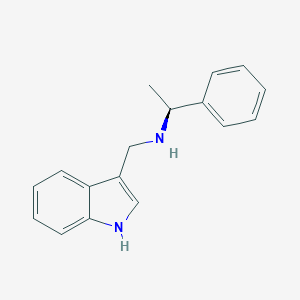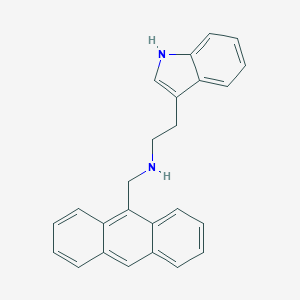
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide, also known as TCMDC-135294, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases. These enzymes play a role in various cellular processes, including gene expression and pH regulation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have potent activity against cancer cells, making it a promising candidate for further research.
However, there are also some limitations to using N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide. One area of focus is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific compounds for the treatment of cancer and other diseases.
Another direction is to study the potential use of N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential side effects.
Furthermore, research could be conducted to evaluate the safety and efficacy of N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide in clinical trials. This could pave the way for its use as a novel therapeutic agent in the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide is a promising compound that has been extensively studied for its potential therapeutic properties. It has been shown to have activity against various types of cancer and has potential for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-aminobenzonitrile in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide in high purity.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its potential therapeutic properties. It has been shown to have activity against various types of cancer, including breast, lung, and colon cancer. Additionally, N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-15-7-5-4-6-14(15)10-17/h4-9,18H,1-3H3 |
Clave InChI |
YPUBETCPOIUULH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C#N)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)
![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)

![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)

![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)